molecular formula C10H18F2N2O2 B2556567 tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate CAS No. 2089321-22-0

tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate

Cat. No.: B2556567
CAS No.: 2089321-22-0
M. Wt: 236.263
InChI Key: PQJOHBZTOIMHCM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Molecular Architecture and Stereochemical Configuration

tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate is a six-membered piperidine ring substituted with two fluorine atoms at the 4-position and a Boc-protected amine group at the 3-position. The R configuration at the 3-carbon center (C3) is critical for its stereochemical profile.

Key Structural Features:
  • Piperidine Ring : A saturated six-membered nitrogen-containing heterocycle.
  • 4,4-Difluoro Substitution : Two fluorine atoms attached to the same carbon (C4), introducing steric and electronic effects.
  • Boc Protecting Group : A tert-butyloxycarbonyl group attached to the nitrogen at C3, enhancing stability and modulating reactivity.
  • Molecular Formula : C₁₀H₁₈F₂N₂O₂ (inferred from analogous compounds like tert-butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate).
  • Molecular Weight : 236.26 g/mol (estimated using PubChem data for similar structures).

The R configuration at C3 is determined by the absolute stereochemistry of the starting material or chiral catalysts during synthesis. This stereocenter influences the compound’s spatial arrangement and potential biological interactions.

Comparative Analysis of Fluorinated Piperidine Derivatives

The structural and electronic properties of fluorinated piperidines vary significantly based on fluorine positioning and stereochemistry. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Fluorinated Piperidines
Compound Molecular Formula Fluorine Position Stereochemistry Key Properties Applications
This compound C₁₀H₁₈F₂N₂O₂ 4,4 R at C3 Enhanced lipophilicity, rigid piperidine ring Medicinal chemistry intermediates
tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate C₁₀H₁₈F₂N₂O₂ 4,4 S at C3 Enantioselective synthesis, similar reactivity Chiral resolution studies
4,4-Difluoropiperidine C₅H₉F₂N 4,4 None High volatility, basic nitrogen Building block for fluorinated derivatives
tert-Butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate C₁₀H₁₉FN₂O₂ 3 trans (R,R) Lower steric hindrance, single fluorine Asymmetric catalysis

Key Observations :

  • 4,4-Difluoro Substitution : The dual fluorine atoms at C4 create a more electron-deficient environment, potentially stabilizing the piperidine ring through inductive effects. This contrasts with 3-fluoro derivatives, where fluorine is closer to the nitrogen, altering ring electronic properties.
  • Stereochemical Impact : The R configuration at C3 influences the compound’s spatial orientation, which is critical for binding to chiral biological targets. For example, enantiomers of 4,4-difluoropiperidine derivatives may exhibit distinct pharmacological profiles.
  • Boc Protecting Group : The Boc group prevents premature deprotection of the amine, enabling controlled functionalization in multi-step syntheses.

X-ray Crystallographic Studies and Bond Length Optimization

X-ray crystallography provides critical insights into the atomic-level structure of fluorinated piperidines. While direct crystallographic data for This compound is unavailable, analogous compounds reveal trends in bond lengths and conformational preferences.

Properties

IUPAC Name

tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJOHBZTOIMHCM-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl carbamate and 4,4-difluoropiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate moiety serves as a protecting group for the amine, which can be selectively removed under acidic conditions.

Acidic Hydrolysis

  • Reaction : Cleavage of the carbamate to release the amine (4,4-difluoropiperidin-3-ylamine) and tert-butyl alcohol.

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane or similar acidic conditions .

  • Outcome : The fluorinated amine product retains its stereochemical integrity due to the rigidity of the piperidine ring.

Fluorination Effects on Reactivity

The two fluorine atoms at the 4-position of the piperidine ring significantly influence chemical behavior:

  • Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes adjacent carbocations or intermediates, potentially directing reactivity.

  • Steric Effects : The bulky fluorine atoms may hinder nucleophilic attack or ring-opening reactions.

  • Thermal Stability : Fluorination enhances stability, reducing susceptibility to degradation under harsh conditions .

Research Findings and Challenges

  • Stereochemical Control : Maintaining the R-configuration during synthesis and subsequent reactions is critical for biological activity .

  • Fluorine’s Dual Role : While enhancing stability, fluorination may complicate further functionalization due to electronic deactivation of the ring.

  • Applications in Medicinal Chemistry : The compound’s fluorinated core makes it a candidate for developing CNS-targeting agents, though in vivo studies are required .

Scientific Research Applications

Therapeutic Applications

  • Pharmaceutical Development
    • The compound has been investigated for its potential as a pharmaceutical agent targeting various diseases. Its structure allows for modifications that can enhance binding affinity and pharmacokinetic properties, making it a candidate for drug development focused on treating conditions such as cancer and neurological disorders .
  • Binding Affinity Studies
    • Research indicates that derivatives of this compound can exhibit improved binding affinities to specific biological targets. For instance, studies on related piperidine compounds have shown significant interactions with oncogenic drivers like BCL6, suggesting that tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate could be optimized for similar applications .
  • Synthesis of Analogues
    • The compound serves as a building block in the synthesis of various analogues that can be tailored for enhanced activity against specific targets. This versatility is crucial in the development of new therapeutic agents .

Case Studies

StudyFocusFindings
Study 1 Binding AffinityThe compound exhibited a strong binding affinity to BCL6, with sub-nanomolar degradation observed in specific isomers, indicating its potential in oncology .
Study 2 PharmacokineticsModifications to the piperidine framework led to improved pharmacokinetic profiles, suggesting that similar modifications could enhance the efficacy of this compound .
Study 3 Synthesis of DerivativesThe compound was utilized as a precursor in synthesizing various derivatives aimed at increasing selectivity and reducing side effects in therapeutic applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets. The difluoropiperidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name CAS Number Substituents Molecular Formula Key Properties Applications
tert-Butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate N/A 4,4-difluoro C10H18F2N2O2 High metabolic stability, rigid ring Kinase inhibitors, CNS drugs
tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate 1052713-47-9 4-fluoro C10H19FN2O2 Moderate polarity, flexible ring Kinase inhibitors
tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate 1052713-47-9 4-hydroxy C10H20N2O3 Hydrophilic, oxidatively labile Prodrug intermediates
tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate 2199214-47-4 4,4-difluoro (pyrrolidine) C9H16F2N2O2 High ring strain, small size Peptide mimetics
tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate 544443-41-6 3,3-dimethyl C12H24N2O2 Steric hindrance, rigid Anticancer agents

Research Findings and Implications

  • Fluorine vs. Hydroxyl : Fluorinated analogs (e.g., 4,4-difluoro) exhibit superior metabolic stability and membrane permeability compared to hydroxylated derivatives, making them preferable in CNS-targeting drugs .
  • Ring Size : Piperidine derivatives generally offer better conformational flexibility for receptor binding than pyrrolidine analogs, though pyrrolidines are favored in constrained environments .
  • Steric Effects : Bulky substituents (e.g., 3,3-dimethyl) improve selectivity by preventing off-target interactions but may reduce bioavailability due to increased logP values .

Biological Activity

tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate, with the CAS number 2089321-22-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H18F2N2O2
  • Molecular Weight : 236.26 g/mol
  • Purity : Typically ≥97% as per vendor specifications .

The compound is believed to exert its biological effects through modulation of various cellular pathways. While specific mechanisms for this compound are still under investigation, it is hypothesized to interact with certain protein targets involved in cell signaling and proliferation.

Antitumor Activity

Recent studies suggest that compounds similar to this compound may inhibit the spindle assembly checkpoint, a critical regulator in mitosis. This inhibition can lead to chromosomal instability and apoptosis in cancer cells. For instance, compounds targeting the Mps1 kinase have shown significant antiproliferative effects in various cancer cell lines .

Neuropharmacological Effects

Preliminary research indicates potential neuropharmacological activity, particularly concerning neurotransmitter modulation. The piperidine structure is known for its role in influencing dopamine and serotonin pathways, which could suggest applications in treating neurological disorders .

Study 1: Antiproliferative Effects

A study conducted on various cancer cell lines demonstrated that derivatives of piperidine-based carbamates exhibited significant growth inhibition. The mechanism was linked to the disruption of mitotic processes, leading to increased apoptosis rates .

Study 2: Neurotransmitter Modulation

In vitro studies have shown that compounds with similar structures can modulate neurotransmitter release, particularly affecting dopamine levels. This suggests a potential therapeutic role in conditions such as schizophrenia or depression .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntitumorInhibition of spindle assembly checkpoint
NeuropharmacologicalModulation of dopamine and serotonin pathways
Apoptosis InductionIncreased apoptosis in cancer cell lines

Q & A

Q. What are the established synthetic routes for tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate, and how can reaction conditions be optimized?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine amine. Key steps include:

  • Amine protection : Reacting (3R)-4,4-difluoropiperidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization from ethanol/water mixtures .
  • Optimization : Adjust stoichiometry (1.1–1.3 eq Boc₂O) and monitor via TLC or HPLC to minimize side products like over-Boc protection or racemization .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Boc ProtectionBoc₂O, Et₃N, DCM, 25°C, 12 h85>95
CrystallizationEthanol/H₂O (3:1), −20°C7899 (HPLC)

Q. What analytical methods are recommended for structural confirmation of this compound?

Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm the piperidine ring, Boc group, and stereochemistry. Key signals:
    • 19^19F NMR for difluoro groups (δ −120 to −125 ppm) .
    • 1^1H NMR for piperidine protons (δ 3.5–4.0 ppm, axial/equatorial splitting) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ = C₁₀H₁₇F₂N₂O₂⁺, calc. 257.1174) .
  • X-ray Crystallography : For absolute stereochemical confirmation (if crystalline) .

Q. How can researchers ensure enantiomeric purity during synthesis?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) during piperidine formation .
  • Circular Dichroism (CD) : Validate optical activity (λ = 200–250 nm) to confirm retention of (3R) configuration .

Advanced Research Questions

Q. How does the stereochemistry at the (3R) position influence biological activity in target binding studies?

The (3R) configuration enhances binding affinity to enzymes like kinases or proteases due to:

  • Spatial alignment : Optimal hydrogen bonding with active-site residues (e.g., catalytic aspartate in HIV protease) .
  • Conformational rigidity : The difluoropiperidine ring restricts rotation, favoring bioactive conformations .
    Method : Perform molecular docking (e.g., AutoDock Vina) using X-ray crystal structures (PDB) to correlate stereochemistry with binding energy .

Q. How should researchers address contradictions in solubility data across studies?

Discrepancies often arise from:

  • Crystallinity vs. amorphous forms : Use powder X-ray diffraction (PXRD) to identify polymorphs. Amorphous forms exhibit higher solubility .
  • Solvent polarity : Measure logP (HPLC) to guide solvent selection. For example, logP = 1.2 suggests moderate solubility in acetonitrile/water mixtures .
    Protocol : Conduct kinetic solubility assays (e.g., shake-flask method) under standardized pH and temperature .

Q. What strategies mitigate racemization during Boc deprotection in downstream reactions?

  • Acid Selection : Use TFA (trifluoroacetic acid) in DCM (0°C, 1 h) instead of HCl/dioxane to minimize racemization .
  • Additives : Include scavengers like triisopropylsilane (TIS) to quench carbocation intermediates .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC after deprotection .

Q. What in vitro models are suitable for assessing metabolic stability of this compound?

  • Liver Microsomes : Incubate with human liver microsomes (HLM) and NADPH, monitoring degradation via LC-MS/MS .
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to evaluate isoform-specific interactions .
    Data Interpretation : Calculate intrinsic clearance (Cl₍int₎) and compare to reference compounds like verapamil .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

  • DFT Calculations : Optimize transition states (Gaussian 16) to identify kinetically favored sites (e.g., carbamate nitrogen vs. piperidine fluorine) .
  • MD Simulations : Analyze solvent-accessible surface area (SASA) to predict reactivity toward electrophiles (e.g., acyl chlorides) .

Q. Table 2: Key Physicochemical Properties

PropertyValueMethodReference
logP1.2HPLC
Melting Point98–102°CDSC
Solubility (H₂O)0.5 mg/mLShake-flask

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.